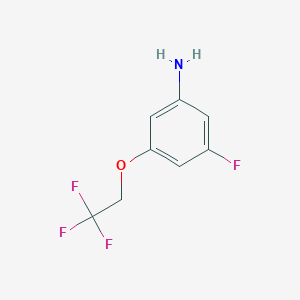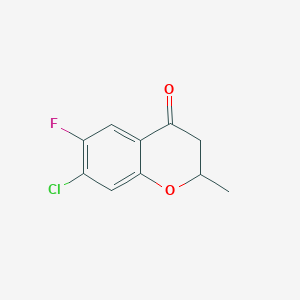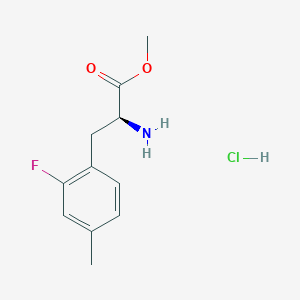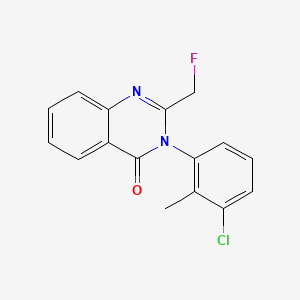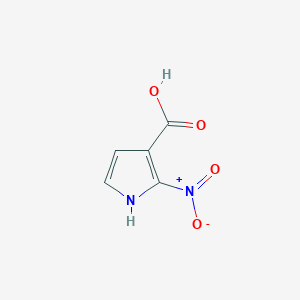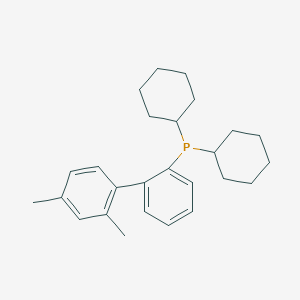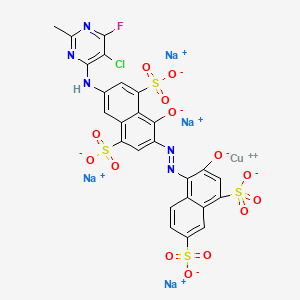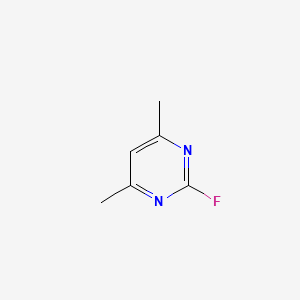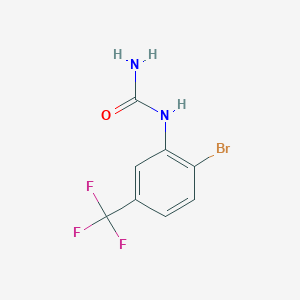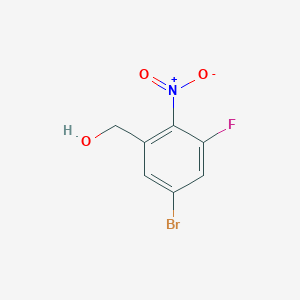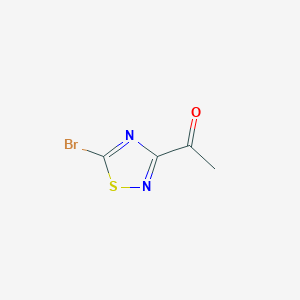
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one is a heterocyclic compound featuring a thiadiazole ring substituted with a bromo group at the 5-position and an ethanone group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one can be synthesized through several methods. One common route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-bromo-1,2,4-thiadiazole-3-carboxylic acid with acetic anhydride can yield the desired compound. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions.
Another method involves the reaction of 5-bromo-1,2,4-thiadiazole-3-thiol with chloroacetyl chloride in the presence of a base like triethylamine. This reaction proceeds via nucleophilic substitution, forming the ethanone derivative.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
化学反応の分析
Types of Reactions
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted thiadiazoles.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with hydrazines or hydrazides to form hydrazones or hydrazides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substituted Thiadiazoles: Formed through nucleophilic substitution.
Alcohols and Carboxylic Acids: Resulting from reduction and oxidation of the ethanone group.
Hydrazones and Hydrazides: Produced via condensation reactions.
科学的研究の応用
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial, anticancer, and anti-inflammatory compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Agrochemicals: It is explored for its potential use in the synthesis of pesticides and herbicides.
作用機序
The mechanism of action of 1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The bromo group and ethanone moiety can facilitate binding to biological targets, enhancing the compound’s efficacy.
類似化合物との比較
1-(5-Bromo-1,2,4-thiadiazol-3-yl)ethan-1-one can be compared with other thiadiazole derivatives such as:
1-(5-Chloro-1,2,4-thiadiazol-3-yl)ethan-1-one: Similar structure but with a chloro group instead of a bromo group, which may affect its reactivity and biological activity.
1-(5-Methyl-1,2,4-thiadiazol-3-yl)ethan-1-one: Contains a methyl group, potentially altering its chemical properties and applications.
1-(5-Phenyl-1,2,4-thiadiazol-3-yl)ethan-1-one: The phenyl group introduces aromaticity, which can influence the compound’s stability and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C4H3BrN2OS |
|---|---|
分子量 |
207.05 g/mol |
IUPAC名 |
1-(5-bromo-1,2,4-thiadiazol-3-yl)ethanone |
InChI |
InChI=1S/C4H3BrN2OS/c1-2(8)3-6-4(5)9-7-3/h1H3 |
InChIキー |
VQAPNTOIONWEMF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NSC(=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


